2-(1H-1,3-benzodiazol-1-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a complex organic compound that features both benzimidazole and imidazothiazole moieties. These heterocyclic structures are known for their significant biological activities and are often found in various pharmaceutical agents. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and imidazothiazole intermediates. These intermediates are then coupled through a series of reactions involving acylation and cyclization.
-
Preparation of Benzimidazole Intermediate
Starting Material: o-phenylenediamine
Reagent: Formic acid
Conditions: Reflux
Reaction: o-phenylenediamine is reacted with formic acid to form benzimidazole.
-
Preparation of Imidazothiazole Intermediate
Starting Material: 2-aminothiazole
Reagent: α-bromoacetophenone
Conditions: Base-catalyzed
Reaction: 2-aminothiazole is reacted with α-bromoacetophenone to form imidazothiazole.
-
Coupling Reaction
Reagents: Benzimidazole, imidazothiazole, acetic anhydride
Conditions: Acidic or basic medium
Reaction: The benzimidazole and imidazothiazole intermediates are coupled using acetic anhydride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
Products: Oxidized derivatives of the compound
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Low temperatures
Products: Reduced derivatives, such as amines
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the substituent
Products: Substituted derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Scientific Research Applications
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
-
Biology
- Investigated for its antimicrobial properties.
- Studied for its potential as an enzyme inhibitor.
-
Medicine
- Explored as a potential anticancer agent.
- Evaluated for its anti-inflammatory and analgesic properties.
-
Industry
- Used in the development of new materials with specific properties.
- Applied in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.
Molecular Targets and Pathways
Enzymes: Inhibition of kinases and proteases.
Receptors: Binding to G-protein coupled receptors (GPCRs).
Pathways: Interference with signal transduction pathways, such as the MAPK/ERK pathway.
Comparison with Similar Compounds
Similar Compounds
-
Benzimidazole Derivatives
- Examples: Albendazole, Mebendazole
- Similarities: Both contain the benzimidazole moiety.
- Differences: Different substituents and biological activities.
-
Imidazothiazole Derivatives
- Examples: Levamisole, Tetramisole
- Similarities: Both contain the imidazothiazole moiety.
- Differences: Different substituents and biological activities.
Uniqueness
2-(1H-1,3-benzodiazol-1-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is unique due to its combination of benzimidazole and imidazothiazole moieties. This dual structure allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5OS/c26-19(12-25-13-21-16-3-1-2-4-18(16)25)22-15-7-5-14(6-8-15)17-11-24-9-10-27-20(24)23-17/h1-11,13H,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGHTLZJRZUWFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.